N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide
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Overview
Description
N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, commonly known as PPAP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, neuroscience, and psychology. PPAP is a member of the phenylethylamine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
PPAP is thought to exert its effects by increasing the release and inhibiting the reuptake of dopamine and norepinephrine in the brain. It may also act as a monoamine oxidase inhibitor, which could further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
PPAP has been shown to have a range of biochemical and physiological effects, including increasing the levels of dopamine and norepinephrine in the brain, improving cognitive function, and reducing oxidative stress. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
PPAP has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its psychoactive effects may limit its use in certain experiments, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on PPAP. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. Other areas of interest include its effects on memory and learning, as well as its potential as a nootropic or cognitive enhancer. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
PPAP can be synthesized using a variety of methods, including the reductive amination of 2-benzoylbenzaldehyde with 3-phenylpropenal, followed by the reaction of the resulting imine with phenethylamine. Other methods include the reduction of 2-nitrobenzaldehyde with sodium borohydride, followed by the reaction of the resulting nitroalkane with phenethylamine.
Scientific Research Applications
PPAP has been extensively studied for its potential applications in medicine and neuroscience. It has been shown to have neuroprotective, antidepressant, and cognitive-enhancing effects in animal models. PPAP has also been shown to increase dopamine and norepinephrine levels in the brain, which may explain its psychoactive effects.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-19(21-14-6-3-7-15-21)25-24(26)22-16-8-9-17-23(22)27-18-10-13-20-11-4-2-5-12-20/h2-17,19H,18H2,1H3,(H,25,26)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYUYWJXBXBQGE-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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